molecular formula C14H19N5OS B7030110 N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-pyrazol-1-ylacetamide

N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-pyrazol-1-ylacetamide

Cat. No.: B7030110
M. Wt: 305.40 g/mol
InChI Key: MHTARATWRLBSGW-UHFFFAOYSA-N
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Description

N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-pyrazol-1-ylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c20-12(10-19-8-4-7-15-19)16-14-18-17-13(21-14)9-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTARATWRLBSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NN=C(S2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-pyrazol-1-ylacetamide typically involves the reaction of cyclohexylmethylamine with 2-pyrazol-1-ylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 1,3,4-thiadiazole-2-thiol under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-pyrazol-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-pyrazol-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which play a role in inflammation and cancer progression. Additionally, it can modulate signaling pathways like the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines and growth factors.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
  • 4-methyl-N-(5-propoxy-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-2-pyrazol-1-ylacetamide stands out due to its unique combination of the thiadiazole and pyrazole rings, which confer distinct biological activities

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